(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol
Overview
Description
“(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol” is a chiral compound with the molecular formula C11H21NO . It has a molecular weight of 183.29 g/mol . It is a solid substance and is intended for research use only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 . This code provides a unique representation of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 183.29 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.Scientific Research Applications
Molecular Recognition
Optically pure derivatives of cyclohexan-1-ol have been used as chiral solvating agents for molecular recognition. For instance, 2-(quinolin-8-yloxy)cyclohexan-1-ol has been employed for detecting the enantiomers of various acids through NMR or fluorescence spectroscopy. This demonstrates the potential of cyclohexan-1-ol derivatives in the field of chiral discrimination and molecular sensing (Khanvilkar & Bedekar, 2018).
Chemical Synthesis and Catalysis
Cyclohexan-1-ol derivatives have been explored in various synthesis processes. For instance, trans-2-(1-pyrazolyl)cyclohexan-1-ol has been used in the kinetic resolution catalyzed by lipase from Candida antarctica, demonstrating its utility in enantioselective synthesis (Barz, Herdtweck, & Thiel, 1996).
Material Science and Engineering
In the field of material science, cyclohexan-1-ol derivatives have been involved in the study of selective oxidation processes, as seen in the oxidation of cyclohexanol and 2-cyclohexen-1-ol. This research aids in understanding the reactivity of molecules in heterogeneous oxidative transformations, which is crucial in material science and engineering (Liu & Friend, 2010).
Pharmaceutical Research
Derivatives of cyclohexan-1-ol have been studied in pharmaceutical research for their interaction with muscarinic receptor subtypes, providing insights into how stereochemical modifications can affect drug affinity (Barbier et al., 1995).
Properties
IUPAC Name |
(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYQSCITTDCQJK-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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